molecular formula C10H17NO2 B3308896 2-Azaspiro[4.5]decane-3-carboxylic acid CAS No. 94061-90-2

2-Azaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B3308896
CAS No.: 94061-90-2
M. Wt: 183.25 g/mol
InChI Key: QATSWWZBTBBYRX-UHFFFAOYSA-N
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Description

2-Azaspiro[4.5]decane-3-carboxylic acid is a heterocyclic compound characterized by a spirocyclic structure containing a nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing 2-Azaspiro[4.5]decane-3-carboxylic acid involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate. This reaction proceeds through a tandem radical addition and dearomatizing cyclization process . Another method involves the catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as the raw material .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions to ensure high yield and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Azaspiro[4.5]decane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the carboxylic acid group.

Common Reagents and Conditions

Common reagents used in these reactions include ethyl bromodifluoroacetate for difluoroalkylation and various oxidizing or reducing agents depending on the desired transformation .

Major Products Formed

The major products formed from these reactions include difluoroalkylated derivatives and other spirocyclic compounds, which can be further transformed into quinolinone and spirocyclohexanone scaffolds .

Scientific Research Applications

2-Azaspiro[4.5]decane-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Azaspiro[4.5]decane-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its derivatives can interact with enzymes or receptors, leading to biological effects such as anticancer activity . The exact molecular targets and pathways depend on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azaspiro[4.5]decane-3-carboxylic acid is unique due to its specific spirocyclic structure with a nitrogen atom, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c12-9(13)8-6-10(7-11-8)4-2-1-3-5-10/h8,11H,1-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATSWWZBTBBYRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(NC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701280547
Record name 2-Azaspiro[4.5]decane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701280547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94061-90-2
Record name 2-Azaspiro[4.5]decane-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94061-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azaspiro[4.5]decane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701280547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6.4 g of butyllithium (in the form of a hexane solution) were added to 16.7 g of butyliminomethylcyclohexane in 300 ml of anhydrous dimethoxyethane at -76° C. under protective gas (argon). 15 min. after completion of addition, 18 g of N-acetylchloroserine methyl ester in 100 ml of DME were added dropwise, with efficient cooling. The mixture was stirred for a further 1 hour at a low temperature, allowed to warm up and evaporated to a small volume in vacuo. The crude mixture was acidified with 200 ml of 2N HCl and heated to reflux for 45 min. The mixture was evaporated in vacuo, the residue was taken up in glacial acetic acid, 1 g of Pt/C (10% Pt) was added and hydrogenation was carried out under normal pressure. The mixture was filtered, evaporated and chromatographed over a silica gel column with the system chloroform/methanol/glacial acetic acid/water 25:15:2:2. The amino acid crystallized from the appropriate eluate after evaporation.
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
N-acetylchloroserine methyl ester
Quantity
18 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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